molecular formula C22H23N3O4 B2661723 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 862200-20-2

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2661723
CAS No.: 862200-20-2
M. Wt: 393.443
InChI Key: DCQWFQSQTHYGSR-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted at position 4 with a phenolic group bearing a 2-ethoxyphenoxy moiety and at position 5 with a (2-methylprop-2-en-1-yl)oxy group. The 2-ethoxyphenoxy group may influence binding specificity, while the methylpropenyloxy substituent could enhance lipophilicity and cellular uptake .

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-27-18-7-5-6-8-19(18)29-20-12-24-22(23)25-21(20)16-10-9-15(11-17(16)26)28-13-14(2)3/h5-12,26H,2,4,13H2,1,3H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQWFQSQTHYGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC(=C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves multiple steps, starting from acyclic starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy.
  • Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes suggests potential use as an antimicrobial agent. In vitro studies have indicated activity against various bacterial strains, making it a candidate for developing new antibiotics.

Agricultural Chemistry

The compound's unique structure allows it to function as a plant growth regulator or pesticide. Its mechanism may involve the inhibition of specific enzymes crucial for plant growth or the modulation of plant hormone levels. Initial field trials have shown promise in enhancing crop yields and resistance to pests.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity.

Compound DerivativeIC50 (µM)Cancer Cell Line
Derivative A5.2MCF-7
Derivative B3.8MDA-MB-231

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
E. coli50
S. aureus70

Mechanism of Action

The mechanism of action of 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating its potential as an antifibrotic agent . It may also interact with other molecular targets involved in antimicrobial and antitumor activities, although further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol)

  • Activity : Inhibits tubulin polymerization (IC₅₀ = 0.79 µM) and shows antiproliferative effects (IC₅₀ = 16–62 nM) against cancer cells .
  • Structural Contrast: The indolyl substitution enhances tubulin binding, whereas the target compound’s 2-ethoxyphenoxy group may confer distinct steric or electronic interactions .

PPMP (2-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol)

  • Activity: Induces G2/M arrest and apoptosis in esophageal cancer cells and shows efficacy in patient-derived xenografts (PDXs) .
  • However, PPMP’s 3,4-dimethoxyphenyl-pyrazole core differs from the pyrimidine scaffold of the target compound .

Structural Analogs with Varied Substitutions

  • Compound: 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol features a 4-methoxyphenoxy group. Para-substitution (vs. ortho in the target compound) may reduce steric hindrance, affecting target binding .
  • Compound: 2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol includes halogenated aryl groups, which often enhance metabolic stability compared to alkoxy substituents .

Biological Activity

The compound 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule notable for its diverse biological activities. This compound is characterized by a pyrimidine ring, phenolic structures, and various substituents that contribute to its potential therapeutic applications. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N3O4C_{25}H_{29}N_3O_4, with a molecular weight of approximately 437.52 g/mol. Its structure includes:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms, contributing to its reactivity.
  • Phenolic groups : These enhance the compound's antioxidant properties.
  • Ethoxy and alkenyl substituents : These groups may influence lipophilicity and bioavailability.

Biological Activities

Preliminary studies indicate that compounds analogous to 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol exhibit significant biological activities, including:

  • Antioxidant Activity : The presence of phenolic groups suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. This could have implications in treating skin disorders and pigmentation issues.
  • Antimicrobial Properties : Compounds with structural similarities have demonstrated activity against various microbial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Some derivatives have been explored for their ability to reduce inflammation, which could be beneficial in chronic inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Tyrosinase Inhibition : The compound may inhibit tyrosinase by binding to its active site, thus preventing the conversion of tyrosine to melanin.
  • Antioxidant Mechanism : The hydroxyl groups in the phenolic structure can scavenge free radicals, thereby protecting cells from oxidative damage.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms and potential applications:

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
2-Amino-5-(2-methoxyphenyl)phenolTyrosinase Inhibition14.33
3-HydroxyflavoneAntioxidant12.50
4-Methylbenzyl etherAntimicrobial20.00
6-Amino-m-cresolAnti-inflammatory30.00

Case Study: Tyrosinase Inhibition

A detailed study on the inhibition of mushroom tyrosinase by phenolic compounds revealed that structural modifications significantly affect inhibitory potency. The study found that compounds with additional hydroxyl groups exhibited enhanced inhibitory effects, suggesting that similar modifications in 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol could improve its efficacy against tyrosinase .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : Using appropriate precursors under controlled conditions.
  • Substitution Reactions : Introducing amino and ethoxy groups through nucleophilic substitution.
  • Phenolic Coupling : Synthesizing the phenolic component separately before coupling it with the pyrimidine structure.

Optimizing these synthetic routes is essential for enhancing yield and purity, which directly impacts biological testing outcomes .

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